3-(difluoromethyl)-5-(ethylthio)-4H-1,2,4-triazol-4-amine
Overview
Description
3-(Difluoromethyl)-5-(ethylthio)-4H-1,2,4-triazol-4-amine is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the difluoromethyl group and the ethylthio group in its structure makes it a compound of interest in various fields of research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of heterocycles via a radical process, which has been extensively studied due to its applicability in functionalizing diverse fluorine-containing heterocycles . The reaction conditions often involve the use of difluoromethylation reagents and catalysts that facilitate the formation of the difluoromethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation processes. These methods benefit from the development of multiple difluoromethylation reagents and the optimization of reaction conditions to achieve high yields and purity . The use of metal-based methods and radical chemistry are common in industrial settings to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-5-(ethylthio)-4H-1,2,4-triazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but often involve the use of catalysts and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized triazole derivatives, while substitution reactions can produce a variety of substituted triazoles with different functional groups.
Scientific Research Applications
3-(Difluoromethyl)-5-(ethylthio)-4H-1,2,4-triazol-4-amine has several scientific research applications:
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-5-(ethylthio)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins, while the triazole ring can interact with various enzymes and receptors. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-5-(ethylthio)-4H-1,2,4-triazol-4-amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-(Difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine: Similar structure but with a methylthio group instead of an ethylthio group.
Uniqueness
The uniqueness of 3-(difluoromethyl)-5-(ethylthio)-4H-1,2,4-triazol-4-amine lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the difluoromethyl group can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug design and other applications .
Properties
IUPAC Name |
3-(difluoromethyl)-5-ethylsulfanyl-1,2,4-triazol-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2N4S/c1-2-12-5-10-9-4(3(6)7)11(5)8/h3H,2,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKHPFQZSYBRFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1N)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101197792 | |
Record name | 3-(Difluoromethyl)-5-(ethylthio)-4H-1,2,4-triazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101197792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832737-84-5 | |
Record name | 3-(Difluoromethyl)-5-(ethylthio)-4H-1,2,4-triazol-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=832737-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Difluoromethyl)-5-(ethylthio)-4H-1,2,4-triazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101197792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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